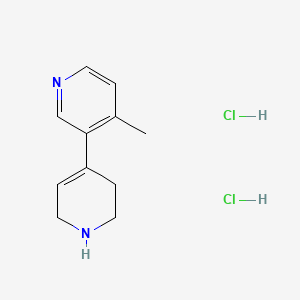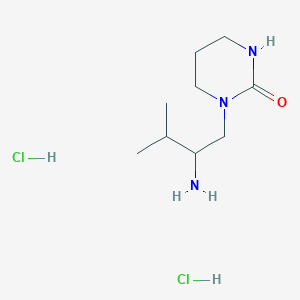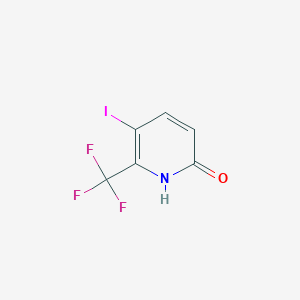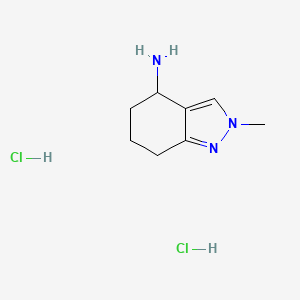
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Overview
Description
“2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803561-52-5 . It has a molecular weight of 187.67 and its IUPAC name is 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Spectroscopic Characterization
Research has focused on the efficient synthesis of tetrahydroindazoles, a category that includes compounds related to 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride. These compounds are synthesized using microwave irradiation, which improves yields and shortens reaction times, indicating a more sustainable and efficient method for producing these derivatives. The spectroscopic characterization of these compounds, including their antioxidant properties, is a key area of investigation (Polo et al., 2016).
Antitumor Activities
Significant research has been conducted on the antitumor activities of indazole derivatives. For instance, studies have shown that certain derivatives exhibit notable antitumor activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Chu De-qing, 2011).
Antimicrobial Activities
Indazole derivatives have also been investigated for their antimicrobial properties. The synthesis and testing of these compounds have shown that some possess good to moderate activities against various microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
Herbicidal Applications
Research into the herbicidal activities of tetrahydro-2H-indazole derivatives has demonstrated their effectiveness in controlling a wide range of annual weeds. These compounds have shown good selectivity for rice and possess low toxicity, making them suitable for use in agricultural settings (Hwang et al., 2005).
Safety and Hazards
The safety information available indicates that “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” has the following hazard statements: H315, H319, H335 . These codes correspond to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
Compounds with an indazole moiety have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of kinases . This interaction with the kinases can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The inhibition, regulation, and modulation of kinases such as chk1, chk2, and h-sgk suggest that this compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
The modulation of kinases such as chk1, chk2, and h-sgk could potentially lead to changes in cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their function and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYIGRKZRJGZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


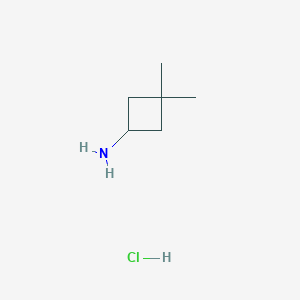

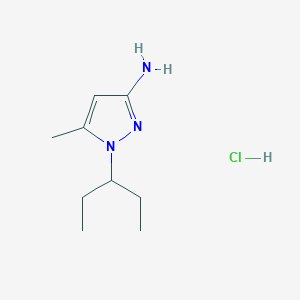
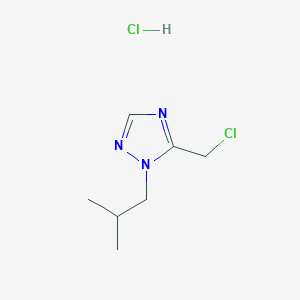

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)

